6-(3,4-dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Description
6-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido[4,3-d]pyrimidinone derivative with a 3,4-dichlorophenyl substituent at position 6 and a morpholine group at position 2. This scaffold is structurally related to kinase inhibitors targeting enzymes such as SYK, Pim1, and Wee-1, where the pyrido[4,3-d]pyrimidinone core facilitates ATP-binding pocket interactions . The morpholine group enhances solubility and may contribute to hydrogen bonding in kinase active sites, while the 3,4-dichlorophenyl moiety likely improves hydrophobic interactions .
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c18-13-2-1-11(9-14(13)19)23-4-3-15-12(16(23)24)10-20-17(21-15)22-5-7-25-8-6-22/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMONJXJTMSTFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3,4-dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous pyrido[4,3-d]pyrimidinones:
Table 1: Structural and Functional Comparison of Pyrido[4,3-d]Pyrimidinone Derivatives
Key Observations:
Substituent Position and Kinase Selectivity :
- The target compound ’s substituents at positions 6 (3,4-dichlorophenyl) and 2 (morpholine) contrast with SKI-G-618’s indazole and hydroxypiperidine groups at positions 4 and 2, respectively. This suggests divergent kinase selectivity profiles .
- SKI-O-068 targets Pim1 kinase via a trifluoromethylphenyl group at position 4 and a cyclohexanediamine at position 2, demonstrating how substituent bulk and stereochemistry influence target specificity .
Role of Morpholine :
- Morpholine at position 2 (target compound) is structurally distinct from SKI-G-618’s hydroxypiperidine and SKI-O-068’s cyclohexanediamine. Morpholine’s oxygen atom may enhance solubility and moderate binding compared to bulkier amines .
Dichlorophenyl vs. Other Aryl Groups :
- The 3,4-dichlorophenyl group in the target compound likely improves hydrophobic interactions compared to 8-phenylethynyl (Compound 25) or 2,6-dichlorophenyl (). The substitution pattern (3,4 vs. 2,6) may alter binding pocket compatibility .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Suzuki-Miyaura coupling for aryl introduction (similar to intermediates in ), whereas SKI-O-068 requires multi-step substitution of methylthio groups with amines .
Biological Activity
6-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that exhibits significant biological activity. This compound belongs to the pyrido[4,3-d]pyrimidine family, which has garnered attention for its diverse pharmacological properties, including antitumor and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C17H15Cl2N4O
- Molecular Weight : 342.24 g/mol
- CAS Number : 1030501-19-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. The compound has been shown to inhibit key enzymes and receptors associated with cancer progression and other diseases.
- Enzyme Inhibition : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, it disrupts nucleotide synthesis, leading to reduced cell growth in tumor cells .
- Kinase Inhibition : It has demonstrated activity against various kinases involved in tumorigenesis, including tyrosine kinases and phosphatidylinositol 3-kinase (PI3K). This inhibition can block critical signaling pathways that promote cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of pyrido[4,3-d]pyrimidine derivatives is significantly influenced by their chemical structure. Key findings regarding SAR include:
- Substituents : The presence of halogen substituents (such as chlorine) on the phenyl ring enhances the inhibitory potency against kinases and DHFR. For instance, compounds with dichlorophenyl groups have shown increased anticancer activity compared to their non-chlorinated counterparts .
- Morpholine Ring : The morpholine moiety contributes to the compound's solubility and bioavailability, facilitating its interaction with target proteins in biological systems .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
Recent studies have explored the efficacy of this compound in various preclinical models:
- Antitumor Efficacy : In a study involving human cancer cell lines (e.g., prostate and colorectal cancer), this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to its ability to induce apoptosis through the inhibition of DHFR and activation of pro-apoptotic pathways .
- Antimicrobial Activity : Another study evaluated its effectiveness against resistant bacterial strains. Results indicated significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
